2-Désoxy-2-fluoro-D-arabinofuranose

Vue d'ensemble

Description

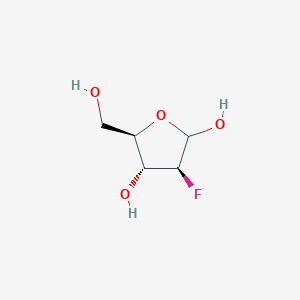

2-Deoxy-2-fluoro-D-arabinofuranose is a fluorinated sugar derivative that has garnered significant interest in the fields of medicinal chemistry and biochemistry. This compound is a structural analog of D-arabinofuranose, where the hydroxyl group at the second carbon is replaced by a fluorine atom. This modification imparts unique properties to the molecule, making it a valuable tool in various scientific applications.

Applications De Recherche Scientifique

Antiviral Drug Development

Overview

The primary application of 2-deoxy-2-fluoro-D-arabinofuranose lies in its role as a building block for the synthesis of antiviral nucleosides. Its derivatives have shown promising activity against several viruses, including HIV, Hepatitis B Virus (HBV), and Cytomegalovirus (CMV).

Mechanism of Action

The fluorine atom at the 2-position enhances the stability of nucleosides and improves their binding affinity to viral polymerases. This mechanism effectively inhibits viral replication by mimicking natural nucleosides, thus blocking RNA synthesis.

Case Studies

- Synthesis of Clofarabine : A notable study demonstrated the chemoenzymatic synthesis of clofarabine from 2-deoxy-2-fluoro-D-arabinofuranose. The process involved converting the sugar into its phosphate derivative and subsequently condensing it with 2-chloroadenine, yielding clofarabine in a 67% yield .

- Biological Activity Evaluation : Research has shown that compounds derived from 2-deoxy-2-fluoro-D-arabinofuranose exhibit IC50 values indicating effective inhibition of viral replication. For instance, derivatives such as 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil demonstrate an IC50 of 10 nM against HIV.

| Compound Name | Target Virus | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Uracil | HIV | 10 | Inhibition of reverse transcriptase |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Thymine | Hepatitis B Virus | 15 | Competitive inhibition of viral polymerases |

| 2'-Fluoro-2'-deoxy-beta-D-arabinofuranosyl Cytosine | Cytomegalovirus | 5 | Incorporation into viral RNA |

Organic Synthesis

Overview

In organic chemistry, 2-deoxy-2-fluoro-D-arabinofuranose serves as an intermediate for synthesizing complex molecules. Its unique structure allows for various chemical transformations.

Applications in Synthesis

- Nucleoside Synthesis : The compound is utilized in the synthesis of various nucleoside analogs that are crucial for developing antiviral and anticancer agents.

- Synthesis of Fluorinated Compounds : The introduction of fluorine through deoxofluorination techniques has been widely applied to generate selectively fluorinated sugars, enhancing their biological activity and stability .

Material Science

Overview

Beyond pharmaceuticals, the compound finds applications in material science, particularly in developing organic light-emitting diodes (OLEDs).

Research Insights

Research indicates that derivatives of 2-deoxy-2-fluoro-D-arabinofuranose can be incorporated into materials that exhibit desirable electronic properties for OLED applications. Their unique electronic characteristics stem from the presence of fluorine, which can influence the charge transport properties within the material matrix.

Mécanisme D'action

Target of Action

The primary target of 2-Deoxy-2-fluoro-D-arabinofuranose is RNA . This compound, along with hybrids of RNA and D-arabinonucleic acids (ANA), are substrates of RNase H . RNase H is an enzyme that is believed to be involved in the primary mechanism by which antisense oligonucleotides cause a reduction in target RNA levels in vivo .

Mode of Action

2-Deoxy-2-fluoro-D-arabinofuranose interacts with its targets by forming hybrids with RNA . It has enhanced RNA affinity relative to that of DNA and phosphorothioate DNA . The 2’-fluoroarabino modification showed favorable pairing to single-stranded DNA . This feature is believed to be an important factor in the mechanism that allows RNase H to discriminate between 2’F-ANA/RNA (or DNA/RNA) and RNA/RNA duplexes .

Biochemical Pathways

The biochemical pathways affected by 2-Deoxy-2-fluoro-D-arabinofuranose involve the degradation of target mRNAs via RNase H-mediated action . The increased stability of hybrids formed by 2’F-ANA (e.g., 2’F-ANA/RNA) appears to originate from conformational pre-organization of the fluorinated sugars and a favorable enthalpy of hybridization .

Pharmacokinetics

It is known that the compound has enhanced rna affinity, which could potentially influence its absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

The result of the action of 2-Deoxy-2-fluoro-D-arabinofuranose is a reduction in target RNA levels in vivo . This is achieved through the RNase H-mediated degradation of target mRNAs .

Action Environment

Given that the compound forms hybrids with rna and is a substrate of rnase h, it can be inferred that the action likely takes place within the cellular environment where these components are present .

Analyse Biochimique

Biochemical Properties

2-Deoxy-2-fluoro-D-arabinofuranose has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to be a substrate of RNase H, an enzyme involved in the degradation of RNA . The 2’-fluoroarabino modification of this compound has been shown to have enhanced RNA affinity relative to that of DNA and phosphorothioate DNA .

Cellular Effects

The effects of 2-Deoxy-2-fluoro-D-arabinofuranose on cells are diverse and significant. It has been shown to inhibit DNA synthesis in certain cell lines, as evidenced by the reduced incorporation of labeled thymidine into DNA . Moreover, it has been found to have cytotoxic effects on certain cell lines .

Molecular Mechanism

At the molecular level, 2-Deoxy-2-fluoro-D-arabinofuranose exerts its effects through various mechanisms. For instance, it has been shown to inhibit DNA polymerase α, an enzyme crucial for DNA replication . Furthermore, NMR spectroscopy has revealed a five-bond coupling between the 2’F and the base protons (H6/H8) of 2’-deoxy-2’-fluoro-β-D-arabinonucleosides, suggesting a through-space interaction between these atoms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-2-fluoro-D-arabinofuranose have been observed to change over time. For instance, it has been found to maintain high intracellular concentrations for prolonged periods, which appears to promote longer-term gene silencing .

Metabolic Pathways

2-Deoxy-2-fluoro-D-arabinofuranose is involved in several metabolic pathways. For instance, it has been shown to be a substrate of RNase H, suggesting its involvement in the metabolism of RNA .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Deoxy-2-fluoro-D-arabinofuranose typically involves multiple steps, starting from readily available sugar derivatives. One common method involves the fluorination of a protected sugar intermediate. For example, 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose can be synthesized by treating 1,3,5-tri-O-benzoyl-α-D-arabinofuranose with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)amino sulfur trifluoride (MAST) in dichloromethane at elevated temperatures .

Industrial Production Methods

Industrial production of 2-Deoxy-2-fluoro-D-arabinofuranose may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of fluorinating agents and reaction conditions is crucial to achieve high efficiency and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

2-Deoxy-2-fluoro-D-arabinofuranose undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form glycosidic bonds with other molecules.

Common Reagents and Conditions

Fluorinating Agents: DAST, MAST

Oxidizing Agents: Periodate, hydrogen peroxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Major Products Formed

2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate: Formed by phosphorylation reactions.

2-Deoxy-2-fluoro-β-D-arabinonucleosides: Formed by condensation with nucleobases.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Deoxy-2-fluoro-D-ribofuranose

- 2-Deoxy-2-fluoro-D-glucofuranose

- 2-Deoxy-2-fluoro-D-xylofuranose

Uniqueness

2-Deoxy-2-fluoro-D-arabinofuranose is unique due to its specific structural configuration and the presence of the fluorine atom at the second carbon. This modification imparts distinct physicochemical properties, such as increased stability and enhanced binding affinity to biological molecules, which are not observed in its analogs .

Activité Biologique

2-Deoxy-2-fluoro-D-arabinofuranose (commonly abbreviated as 2F-Ara) is a modified sugar that has garnered attention for its potential biological activities, particularly in the fields of virology and molecular biology. This compound is a derivative of D-arabinofuranose, where the hydroxyl group at the 2-position is replaced by a fluorine atom. This modification can significantly alter the compound's interactions with biological macromolecules, enhancing its stability and efficacy in various applications.

Antiviral Properties

One of the most notable biological activities of 2-deoxy-2-fluoro-D-arabinofuranose derivatives is their antiviral properties. Research has demonstrated that compounds such as 2'-deoxy-2'-fluoro-β-D-arabinofuranosyl-5-iodocytosine (FIAC) exhibit selective antiviral activity against human cytomegalovirus (HCMV). In vitro studies revealed that FIAC has a 50% effective dose (ED50) of approximately 0.6 µM against HCMV, with a cell growth inhibitory dose (IC50) of around 8 µM . The compound's mechanism involves inhibition of viral DNA replication, which was shown to be reversible upon the addition of excess thymidine .

The mechanism by which 2F-Ara derivatives exert their antiviral effects often involves their incorporation into viral nucleic acids, leading to terminated chain elongation during replication. For instance, FIAC was found to incorporate into the DNA of HCMV-infected cells more readily than in uninfected cells, suggesting a preferential targeting mechanism . Additionally, studies indicate that the fluorine substitution enhances the compound's ability to evade host metabolic pathways while still being recognized by viral polymerases .

RNase H Activity

Another significant aspect of 2-deoxy-2-fluoro-D-arabinofuranose is its role in enhancing RNase H activity when incorporated into antisense oligonucleotides. The presence of fluorinated sugars in oligonucleotides has been shown to stabilize RNA duplexes and improve their susceptibility to RNase H-mediated cleavage, which is crucial for therapeutic applications targeting RNA viruses . The conformational properties of these modified nucleotides allow for better alignment with RNA targets, thus facilitating more effective degradation of pathogenic RNA.

Chemical Stability and Synthesis

The chemical stability imparted by the fluorine atom at the 2-position allows for prolonged activity in biological systems. Studies have reported that fluorinated nucleosides exhibit increased resistance to nucleases compared to their non-fluorinated counterparts . The synthesis of these compounds typically involves multi-step organic reactions, often utilizing protected forms of arabinofuranose to ensure high yields and purity .

Case Studies and Research Findings

Propriétés

IUPAC Name |

(3S,4R,5R)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUWTJAKZMHWBQ-IOVATXLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H](C(O1)O)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine exert its cytotoxic effect?

A1: 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine (compound 1b in the research) exhibits cytotoxicity by inhibiting DNA synthesis within cells. [] This conclusion is based on observations of reduced labeled thymidine incorporation into DNA in treated L1210 cells, while RNA and protein synthesis remained unaffected. [] This suggests that the compound specifically targets DNA replication processes, leading to cell death. You can find more details on this research here:

Q2: What makes 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine resistant to metabolic breakdown?

A2: Unlike many nucleoside analogues, 9-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)guanine demonstrates resistance to cleavage by the enzyme purine nucleoside phosphorylase. [] This metabolic stability contributes to its potential as a therapeutic agent, as it can persist within cells and exert its cytotoxic effects for extended periods. For further information, please refer to:

Q3: How does the structure of the purine base influence the activity of 2-Deoxy-2-fluoro-D-arabinofuranose-1-phosphate (2FAra-1P) in enzymatic reactions with E. coli purine nucleoside phosphorylase (PNP)?

A3: Research indicates that the electronic structure of the purine base significantly influences the substrate activity of 2FAra-1P with E. coli PNP. [] Specifically, natural purine bases demonstrated higher reactivity compared to their synthetic analogues. [] This suggests that the enzyme's active site exhibits selectivity towards the specific electronic properties of natural purines, impacting the efficiency of the enzymatic reaction. This research delves deeper into this topic:

Q4: What is the significance of chemoenzymatic synthesis approaches for clofarabine and related nucleosides?

A4: Chemoenzymatic synthesis offers a valuable approach for producing clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)adenine) and similar 2′-deoxyfluoroarabinosyl nucleosides. [] This method utilizes both chemical synthesis and enzymatic reactions in a sequential manner. [] Advantages of this approach include potentially higher yields, reduced steps compared to purely chemical synthesis, and the ability to exploit the regio- and stereoselectivity of enzymes. Further details on these chemoenzymatic approaches can be found here:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.